molecular formula C17H16N2OS B2909484 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide CAS No. 461396-85-0

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2909484
CAS No.: 461396-85-0
M. Wt: 296.39
InChI Key: MKJCQDJJXNLMOR-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide is a synthetic small molecule featuring a cyclopenta[b]thiophene scaffold fused with a benzamide moiety. This compound is part of a broader class of sulfur-containing heterocycles designed for anticancer applications. Its structure includes a 3-cyano group on the cyclopenta[b]thiophene ring and 3,4-dimethyl substituents on the benzamide aromatic ring. Studies suggest its mechanism of action involves competitive inhibition of ATP-binding sites in tyrosine kinase receptors, mimicking clinically approved kinase inhibitors like gefitinib and dasatinib .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-6-7-12(8-11(10)2)16(20)19-17-14(9-18)13-4-3-5-15(13)21-17/h6-8H,3-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJCQDJJXNLMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 262.37 g/mol
Molecular Formula C14H18N2OS
CAS Number 924099-53-6
LogP 3.3627
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

Research indicates that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • A study demonstrated that derivatives of cyclopenta[b]thiophene exhibit cytotoxic effects against human cancer cell lines, suggesting that modifications to the thiophene ring can enhance biological activity .
  • The compound has shown promising results in inhibiting tumor growth in preclinical models, particularly in breast and lung cancer cell lines.

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties:

  • In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

Case Studies

  • Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of cyclopenta[b]thiophenes and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Neuroprotection in Animal Models : A recent animal study evaluated the neuroprotective effects of related compounds in a model of induced neurodegeneration. The results showed significant reductions in neuronal loss and improvements in behavioral outcomes, suggesting potential therapeutic applications for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide and its analogs:

Compound Name Structural Variation Biological Activity (IC₅₀ or Target) Key Findings Reference
This compound 3,4-Dimethylbenzamide substituent Tyrosine kinase inhibition (MCF7: <30.8 nM) Potent antiproliferative activity via ATP-binding site competition
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)acetamide Sulfamoyl-linked pyrimidine group MCF7: IC₅₀ = 30.8 nM Enhanced solubility and kinase inhibition due to sulfamoyl pharmacophore
4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25) Triazine-fused cyclopenta-thiophene with phenolic group MCF7: IC₅₀ = 38.7 nM Improved binding affinity via triazine-mediated π-π interactions
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide Chloroacetamide substituent MurF protein ligand (bacterial ligase inhibition) Targets bacterial cell wall synthesis; no direct anticancer data reported
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide 2-Fluorobenzamide substituent Not reported Reduced steric hindrance; potential for enhanced membrane permeability
N~1~,N~9~-bis(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nonanediamide Bis-cyclopenta[b]thiophene linked via nonanediamide Not reported Potential multivalent kinase binding; high molecular weight may limit bioavailability

Key Observations:

Substituent Effects on Activity: The 3,4-dimethylbenzamide variant demonstrates superior antiproliferative activity (IC₅₀ <30.8 nM) compared to triazine- or sulfamoyl-modified analogs, likely due to optimal steric and electronic interactions with kinase ATP pockets . Chloroacetamide derivatives (e.g., 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide) exhibit divergent applications, targeting bacterial MurF ligase instead of tyrosine kinases .

Synthetic Accessibility :

  • Fluorinated or chlorinated derivatives (e.g., 2-fluorobenzamide) are synthesized via straightforward amidation, whereas sulfamoyl-linked compounds require multi-step reactions involving sulfonyl chlorides .

Pharmacokinetic Considerations: Bis-cyclopenta[b]thiophene derivatives (e.g., nonanediamide-linked compound) face challenges in bioavailability due to high molecular weight (>500 Da), whereas smaller analogs (e.g., 3,4-dimethylbenzamide) exhibit favorable drug-like properties .

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